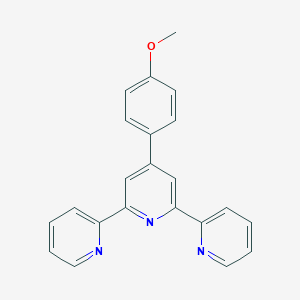

4-(4-methoxyphenyl)-2,6-dipyridin-2-ylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-methoxyphenyl)-2,6-dipyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O/c1-26-18-10-8-16(9-11-18)17-14-21(19-6-2-4-12-23-19)25-22(15-17)20-7-3-5-13-24-20/h2-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAEWAYWLMREGRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348145 | |

| Record name | 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13104-56-8 | |

| Record name | 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13104-56-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Guide to the One-Pot Synthesis of Methoxy-Substituted Terpyridines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the one-pot synthesis of methoxy-substituted terpyridines, a critical class of compounds in medicinal chemistry and materials science. The operational simplicity and efficiency of one-pot methodologies, particularly the Kröhnke reaction, have made them a popular choice for synthesizing these valuable molecules. This document details the underlying reaction mechanisms, provides specific experimental protocols, and presents quantitative data to facilitate the practical application of these methods in a laboratory setting.

Introduction to Methoxy-Substituted Terpyridines

Terpyridines are tridentate ligands that form stable complexes with a wide array of metal ions. The incorporation of methoxy substituents onto the terpyridine scaffold allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes.[1] This modulation is crucial for a variety of applications, including the development of novel therapeutics, advanced materials with specific optical and electronic properties, and catalysts. The one-pot synthesis approach, which combines multiple reaction steps into a single procedure without the isolation of intermediates, offers significant advantages in terms of time, resources, and overall efficiency.[2]

The Kröhnke Reaction: A Powerful Tool for Terpyridine Synthesis

The Kröhnke pyridine synthesis is a versatile and widely used method for the preparation of substituted pyridines, including terpyridines.[1] The one-pot adaptation of this reaction is particularly advantageous for its efficiency and often high yields.[2]

Reaction Mechanism

The one-pot Kröhnke synthesis of 4'-aryl-2,2':6',2"-terpyridines, including methoxy-substituted analogues, proceeds through a cascade of reactions:

-

Enolate Formation: In the presence of a base, such as potassium hydroxide, 2-acetylpyridine forms a nucleophilic enolate.[2]

-

Aldol Condensation & Dehydration: The enolate of one molecule of 2-acetylpyridine reacts with the methoxy-substituted benzaldehyde in an aldol condensation reaction to form a chalcone intermediate.

-

Michael Addition: A second molecule of 2-acetylpyridine enolate then undergoes a Michael addition to the in-situ formed chalcone, creating a 1,5-dicarbonyl intermediate.[2]

-

Cyclization and Aromatization: This 1,5-dicarbonyl intermediate reacts with an ammonia source, such as aqueous ammonia, and undergoes cyclization, followed by dehydration and aromatization to yield the final terpyridine product.[1][3]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the one-pot synthesis of various methoxy-substituted terpyridines based on reported literature. This allows for a clear comparison of the efficiency of the synthesis under different conditions and with different substitution patterns.

| Terpyridine Product | Methoxy-Substituted Aldehyde | Base | Solvent | Reaction Time (h) | Temperature | Yield (%) | Reference |

| 4'-(4-Methoxyphenyl)-2,2':6',2"-terpyridine | 4-Methoxybenzaldehyde | KOH | Methanol | 4–6 | Reflux | 65 | [4] |

| 4'-(2-Methoxyphenyl)-2,2':6',2"-terpyridine | 2-Methoxybenzaldehyde | NaOH | Ethanol | 18 | Room Temp. | Not Specified | [5] |

| 4'-(4-Methoxyphenyl)-2,2':6',2"-terpyridine | 4-Methoxybenzaldehyde | KOH | Ethanol | 12 | Room Temp. | 20 | [6] |

| 4'-(2,3-Dimethoxyphenyl)-2,2':6',2"-terpyridine | 2,3-Dimethoxybenzaldehyde | KOH | Ethanol | 24 | Room Temp. | 27 | [6] |

Detailed Experimental Protocols

The following are detailed experimental protocols for the one-pot synthesis of specific methoxy-substituted terpyridines.

Synthesis of 4'-(4-Methoxyphenyl)-2,2':6',2"-terpyridine

Materials:

-

2-Acetylpyridine (2.43 g, 20.0 mmol)

-

4-Methoxybenzaldehyde (1.36 g, 10.0 mmol)

-

Potassium Hydroxide (KOH) pellets (1.54 g, 24 mmol)

-

Methanol (MeOH) (20 ml)

-

35% Aqueous Ammonia solution (40 ml)

Procedure:

-

In a round-bottom flask, dissolve 2-acetylpyridine in methanol.

-

To this solution, add 4-methoxybenzaldehyde.

-

Add potassium hydroxide pellets to the reaction mixture with stirring.

-

Finally, add the aqueous ammonia solution.

-

Reflux the reaction mixture for 4–6 hours.

-

After cooling to room temperature, a precipitate will form.

-

Collect the solid by filtration and wash thoroughly with water.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[2]

Synthesis of 4'-(2-Methoxyphenyl)-2,2':6',2"-terpyridine (Modified Protocol)

Materials:

-

2-Methoxybenzaldehyde (10 mmol)

-

2-Acetylpyridine

-

Sodium Hydroxide (NaOH)

-

Ethanol (30 ml)

-

25% Aqueous Ammonia (30 ml)

Procedure:

-

Dissolve 2-methoxybenzaldehyde in ethanol and cool the solution to 0 °C.

-

Prepare a solution of 2-acetylpyridine and NaOH in a suitable solvent and add it to the cooled aldehyde solution.

-

Stir the reaction mixture at 0 °C for 2 hours.

-

Add the aqueous ammonia solution and continue stirring at room temperature for 18 hours.

-

A precipitate will form, which is then collected by filtration.

-

Wash the precipitate with water and a 1:1 water-ethanol mixture.

-

Dry the product under vacuum.

-

For further purification, recrystallize the solid from methanol.[5]

Visualizing the Synthesis and Logic

To better understand the experimental process and the underlying chemical transformations, the following diagrams are provided.

References

An In-depth Technical Guide to the IUPAC Nomenclature of Substituted 2,2':6',2''-Terpyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for substituted 2,2':6',2''-terpyridine derivatives. A clear and systematic naming convention is paramount for unambiguous scientific communication in research, development, and regulatory contexts. This document outlines the core principles of naming this important class of compounds, complete with detailed examples, experimental protocols for their synthesis, and illustrative diagrams to clarify complex concepts.

Core Nomenclature of the Terpyridine Scaffold

The parent compound, 2,2':6',2''-terpyridine, is a tridentate heterocyclic ligand composed of three pyridine rings.[1] While "2,2':6',2''-terpyridine" is the commonly used trivial name, its systematic IUPAC name is "2,6-di(pyridin-2-yl)pyridine".[1] The numbering of the terpyridine core is fundamental to the nomenclature of its substituted derivatives.

The central pyridine ring is designated with unprimed locants (2, 3, 4, 5, 6). One of the flanking pyridine rings is assigned single-primed locants (2', 3', 4', 5', 6'), and the other is assigned double-primed locants (2'', 3'', 4'', 5'', 6'').[1] The nitrogen atoms are typically assigned position 1 in each ring, though this is often omitted in the name unless ambiguity arises.

Nomenclature of Substituted Terpyridine Derivatives

The naming of substituted terpyridine derivatives follows the general principles of IUPAC nomenclature for organic compounds. The key steps involve identifying the parent terpyridine core, locating and naming the substituents, and assigning locants to indicate their positions.

General Principles

-

Principal Functional Group : If multiple functional groups are present, the one with the highest priority determines the suffix of the name. The remaining functional groups are named as prefixes.[2][3]

-

Lowest Locants : The numbering of the rings should be assigned to give the lowest possible locants to the substituents.

-

Alphabetical Order : Substituents are listed in alphabetical order in the name, disregarding prefixes like "di-", "tri-", etc.[4]

Priority in Numbering with Multiple Substituents

When multiple substituents are present on the terpyridine core, the following priority rules apply for assigning the lowest locants:

-

Lowest Locants for Heteroatoms : The nitrogen atoms of the pyridine rings are inherently given the lowest possible locant (position 1), which sets the framework for numbering the rest of the ring atoms.

-

Lowest Locants for Principal Functional Groups : If a principal functional group is present, it should be assigned the lowest possible locant.

-

Lowest Locants for Multiple Bonds : If the pyridine rings are partially saturated, the positions of double or triple bonds are given the lowest possible locants.

-

Lowest Locants for Substituents : The numbering should be chosen to give the lowest possible set of locants to all substituents. If there is a choice, the "first point of difference" rule is applied. This means the numbering that gives a lower locant at the first point of difference between two possible numbering schemes is chosen.

-

Alphabetical Priority : If a choice still remains after applying the lowest locant rule, the substituent that comes first in alphabetical order is assigned the lower locant.[4]

For symmetrically substituted terpyridines, where the same substituent is present on both flanking rings, the locants are simply listed (e.g., 4,4''-dichloro-2,2':6',2''-terpyridine).

References

An In-depth Technical Guide to 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine (CAS 13104-56-8): Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine (CAS Number: 13104-56-8), a heterocyclic building block of significant interest in medicinal chemistry and materials science. This document details established synthetic protocols, summarizes key quantitative data in accessible tables, and lists reputable suppliers. Furthermore, it delves into the burgeoning role of this terpyridine ligand in the development of novel therapeutic agents, particularly as a component of iridium(III) complexes exhibiting anticancer properties. The guide elucidates the mechanism of action of these complexes, which involves the targeting of the c-myc promoter, subsequent inhibition of telomerase, and induction of apoptosis via a mitochondrial dysfunction pathway. Detailed experimental protocols for relevant biological assays are provided, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers in drug development.

Chemical and Physical Properties

4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine is a white to off-white crystalline solid. Its core structure consists of three pyridine rings linked at the 2,2' and 6',2'' positions, with a 4-methoxyphenyl substituent at the 4' position of the central pyridine ring.

| Property | Value | Reference(s) |

| CAS Number | 13104-56-8 | [1][2] |

| IUPAC Name | 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine | [1] |

| Molecular Formula | C22H17N3O | [1][3] |

| Molecular Weight | 339.4 g/mol | [3] |

| Melting Point | 167-168 °C | [3] |

| Boiling Point (Predicted) | 504.5 ± 50.0 °C | |

| Density (Predicted) | 1.174 ± 0.06 g/cm³ | |

| Appearance | White to off-white crystalline powder | [3] |

| Solubility | Insoluble in water | [3] |

| Storage | Sealed in a dry environment at room temperature | [1] |

Synthesis

The most common and established method for the synthesis of 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine is the Kröhnke pyridine synthesis.[2][4][5] This reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of an ammonia source. A more direct, one-pot variation is also widely used.

One-Pot Kröhnke Synthesis Protocol

This protocol is adapted from the general method for the synthesis of 4'-aryl-2,2':6',2''-terpyridines.[6]

Materials:

-

2-Acetylpyridine

-

4-Methoxybenzaldehyde (p-Anisaldehyde)

-

Potassium Hydroxide (KOH) pellets

-

Ethanol

-

Aqueous Ammonia (25%)

-

Petroleum Ether

-

Deionized Water

Procedure:

-

In a suitable reaction vessel, dissolve 4-methoxybenzaldehyde (1 equivalent) in ethanol.

-

To this solution, add 2-acetylpyridine (2 equivalents).

-

Slowly add potassium hydroxide pellets (4 equivalents) to the stirred solution.

-

Continue stirring at room temperature for 10 minutes.

-

Slowly add a 25% aqueous solution of ammonia.

-

The reaction mixture is then incubated at 37 °C for 24 hours. An additional portion of 25% aqueous ammonia can be added during this time.

-

After the incubation period, cool the reaction mixture to -20 °C to precipitate the product.

-

Collect the white precipitate by filtration.

-

Wash the crude product with cold ethanol.

-

For further purification, recrystallize the product from an ethanol-water mixture.

-

After recrystallization, collect the purified product by filtration.

-

Wash the final product sequentially with cold ethanol and petroleum ether.

-

Dry the purified 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine under high vacuum for 24 hours.

Suppliers

A number of chemical suppliers offer 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine, typically with purities of 97% or higher. The following table lists some of the major suppliers. It is recommended to request a certificate of analysis for lot-specific purity information.

| Supplier | Purity |

| Sigma-Aldrich | 97% |

| Alfa Aesar (Thermo Fisher Scientific) | 98% |

| TCI Chemicals | >98% |

| Combi-Blocks | 95-99% |

| Oakwood Chemical | 98% |

| Ambeed | 97% |

Applications in Drug Discovery: Anticancer Activity of Iridium(III) Complexes

4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine serves as a versatile ligand in coordination chemistry. Of particular interest to drug development professionals is its use in the synthesis of cyclometalated iridium(III) complexes, which have demonstrated potent anticancer activity.

Mechanism of Action

Recent studies have elucidated a multi-step mechanism of action for these iridium(III) complexes. The proposed pathway involves:

-

Targeting the c-myc Promoter: The iridium(III) complex, incorporating the 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine ligand, has been shown to target and stabilize G-quadruplex structures within the promoter region of the c-myc oncogene.

-

Inhibition of Telomerase: Stabilization of the G-quadruplex inhibits the transcription of c-myc, a key regulator of telomerase reverse transcriptase (hTERT). This leads to a downstream reduction in telomerase activity.

-

Induction of Mitochondrial-Mediated Apoptosis: The inhibition of telomerase and disruption of c-myc signaling triggers the intrinsic pathway of apoptosis. This is characterized by a decrease in mitochondrial membrane potential, release of cytochrome c, and activation of caspases.

Experimental Protocols

Synthesis of an Iridium(III) Terpyridine Complex

The following is a general protocol for the synthesis of a dichloridoiridium(III) terpyridine complex, which can be adapted for 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine.[7][8]

Materials:

-

Iridium(III) chloride hydrate (IrCl₃·xH₂O)

-

4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine

-

Ethanol or a mixture of ethanol and water

-

Argon or Nitrogen gas

Procedure:

-

In a round-bottom flask, dissolve iridium(III) chloride hydrate in ethanol (or an ethanol/water mixture).

-

Add a stoichiometric equivalent of 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine to the solution.

-

Deaerate the solution by bubbling with argon or nitrogen for 15-20 minutes.

-

Heat the reaction mixture to reflux under an inert atmosphere for several hours (reaction time may vary).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure to induce precipitation.

-

Collect the solid product by filtration.

-

Wash the product with cold ethanol and then diethyl ether to remove unreacted starting materials.

-

Dry the final iridium(III) complex under vacuum.

Telomeric Repeat Amplification Protocol (TRAP) Assay

This protocol is used to measure telomerase activity.[1][9]

Materials:

-

Cell lysate containing telomerase

-

TRAP reaction buffer (containing dNTPs, primers, and Taq polymerase)

-

TS primer (telomerase substrate)

-

ACX primer (reverse primer)

-

Internal control DNA

-

Polyacrylamide gel

-

Ethidium bromide or other DNA stain

Procedure:

-

Telomerase Extension:

-

Prepare a reaction mix containing the cell lysate, TRAP buffer, and the TS primer.

-

Incubate the mixture at 30°C for 30 minutes to allow telomerase to add telomeric repeats to the TS primer.

-

-

PCR Amplification:

-

Transfer the extension product to a PCR tube containing the ACX primer and an internal control DNA.

-

Perform PCR to amplify the telomerase extension products and the internal control. A typical PCR cycle would be 94°C for 30s, 59°C for 30s, and 72°C for 1 min, for 30-35 cycles.

-

-

Detection:

-

Run the PCR products on a polyacrylamide gel.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Telomerase activity is indicated by a ladder of bands corresponding to the amplified telomeric repeats. The intensity of the ladder can be quantified relative to the internal control.

-

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis.[10][11]

Materials:

-

Treated and untreated cell populations

-

Annexin V-FITC (or other fluorophore conjugate)

-

Propidium Iodide (PI)

-

Binding Buffer (containing calcium)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Induce apoptosis in the desired cell population using the iridium(III) complex. Include an untreated control group.

-

Harvest the cells (both adherent and suspension) and wash them with cold PBS.

-

-

Staining:

-

Resuspend the cells in Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

-

The results will differentiate between:

-

Live cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Necrotic cells: Annexin V-negative, PI-positive

-

-

References

- 1. Telomerase Repeated Amplification Protocol (TRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 6. 4'-(4-METHOXYPHENYL)-2,2':6',2''-TERPYRIDINE | 13104-56-8 [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Recent Advancement in the Synthesis of Ir-Based Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 11. bosterbio.com [bosterbio.com]

Crystal Structure Analysis of 4'-(4-Methoxyphenyl)-terpyridine: A Technical Guide

This technical guide provides a comprehensive overview of the crystal structure analysis of 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, crystallographic data, and a summary of the key structural features of the title compound.

Introduction

Terpyridine-based compounds are of significant interest in medicinal chemistry and materials science due to their unique coordination properties and potential as therapeutic agents and functional materials.[1] The substituent at the 4'-position of the central pyridine ring plays a crucial role in modulating the electronic and steric properties of the terpyridine ligand, thereby influencing the characteristics of its metal complexes. This guide focuses on the detailed crystal structure analysis of 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine (C₂₂H₁₇N₃O), providing a foundational understanding of its solid-state conformation and intermolecular interactions.

Experimental Protocols

Synthesis of 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine

A common synthetic route for 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine involves a condensation reaction.[2] In a typical procedure, 2-acetylpyridine is added to a solution of 4-methoxybenzaldehyde in ethanol.[2] To this mixture, potassium hydroxide pellets are added, and the reaction is stirred at room temperature.[2] Subsequently, an aqueous solution of ammonia is slowly introduced, and the reaction mixture is incubated.[2] The resulting white precipitate is collected by filtration, washed with cold ethanol and petroleum ether, and then dried under high vacuum.[2] For further purification, recrystallization from an ethanol-water mixed solvent can be performed.[2]

Single-Crystal Growth

Single crystals suitable for X-ray diffraction analysis were grown by slow evaporation of a solution of the purified compound in an appropriate solvent.

X-ray Data Collection and Structure Refinement

The determination of the crystal structure was carried out using single-crystal X-ray diffraction.[3] A yellow, needle-shaped crystal was mounted on a diffractometer.[3] Data collection was performed using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).[3] The structure was solved by direct methods and refined by full-matrix least-squares on F².[3]

Data Presentation

The crystallographic data and structure refinement details for 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine are summarized in the tables below.

| Parameter | Value |

| Chemical Formula | C₂₂H₁₇N₃O |

| Formula Weight | 339.39 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 19.3490 (4) |

| b (Å) | 5.1670 (1) |

| c (Å) | 16.7820 (4) |

| β (°) | 90.069 (1) |

| Volume (ų) | 1675.68 (6) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.345 |

| Absorption Coefficient (mm⁻¹) | 0.09 |

| F(000) | 712 |

| Crystal Size (mm³) | 0.30 x 0.20 x 0.10 |

| Theta range for data collection (°) | 1.1 to 34.2 |

| Index ranges | -30 ≤ h ≤ 30, -8 ≤ k ≤ 8, -26 ≤ l ≤ 26 |

| Reflections collected | 21868 |

| Independent reflections | 6903 [R(int) = 0.044] |

| Completeness to theta = 25.242° | 100.0 % |

| Absorption correction | Multi-scan |

| Max. and min. transmission | 0.993 and 0.945 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 6903 / 0 / 236 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R1 = 0.063, wR2 = 0.173 |

| R indices (all data) | R1 = 0.103, wR2 = 0.201 |

| Largest diff. peak and hole (e.Å⁻³) | 0.35 and -0.27 |

Table 1: Crystal data and structure refinement for 4'-(4-methoxyphenyl)-terpyridine.[3]

Molecular and Crystal Structure

The molecular structure of 4'-(4-methoxyphenyl)-terpyridine reveals that the three pyridine rings are nearly coplanar, adopting a trans-trans conformation with respect to the interannular C-C bonds.[3] The methoxyphenyl group is twisted relative to the central pyridine ring, with a dihedral angle of 6.17 (7)°.[3] The crystal packing is stabilized by intermolecular hydrogen bonds.[3]

Visualizations

The following diagrams illustrate the experimental workflow for the crystal structure analysis of 4'-(4-methoxyphenyl)-terpyridine.

Caption: Experimental workflow from synthesis to crystal structure analysis.

References

Unveiling the Glow: A Technical Guide to the Photophysical Properties of Electron-Donating Group Substituted Terpyridines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core photophysical properties of 2,2':6',2''-terpyridine (tpy) derivatives functionalized with electron-donating groups (EDGs). The strategic introduction of these substituents onto the terpyridine scaffold profoundly influences their electronic and optical characteristics, giving rise to tunable absorption and emission profiles. This guide provides a comprehensive overview of their synthesis, detailed experimental protocols for their characterization, and a quantitative analysis of their photophysical parameters, making it an essential resource for researchers in materials science, chemical sensing, and drug development.

The Influence of Electron-Donating Groups on Photophysical Parameters

The introduction of electron-donating groups at the 4'-position of the terpyridine ring is a widely adopted strategy to modulate its electronic and photophysical properties.[1] Generally, these substitutions lead to the creation of a "push-pull" or Donor-π-Acceptor (D-π-A) system. In this configuration, the electron-rich substituent acts as the donor, while the electron-deficient terpyridine core functions as the acceptor. This arrangement facilitates an intramolecular charge transfer (ILCT) from the donor to the acceptor upon photoexcitation, resulting in unique and highly tunable photophysical behaviors.[1]

The absorption spectra of 4'-aryl-2,2':6',2''-terpyridine derivatives typically exhibit intense bands in the UV region, which are attributed to π–π* electronic transitions within the aromatic system.[2] The introduction of strong electron-donating groups, such as amino (-NH2) and dimethylamino (-N(CH3)2), often results in the appearance of a lower energy, broad absorption band corresponding to the ILCT.[3][4] This ILCT character is further evidenced by the significant solvent-dependent shifts (solvatochromism) observed in the emission spectra, where more polar solvents stabilize the charge-separated excited state, leading to a red-shift in the fluorescence maximum.[3][5]

Data Presentation: A Comparative Analysis

The following tables summarize key photophysical data for a selection of 4'-substituted terpyridines, highlighting the impact of different electron-donating functional groups and the effect of solvent polarity.

Table 1: Photophysical Properties of 4'-(p-substituted phenyl)-2,2':6',2''-terpyridines in Dichloromethane.

| Substituent (R) | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_f) | Reference |

| -H | 308 | 355 | 0.03 | [3] |

| -CH₃ | 310 | 357 | 0.05 | [3] |

| -OCH₃ | 318 | 371 | 0.08 | [6] |

| -NH₂ | 358 | 440 | 0.25 | [3] |

| -N(CH₃)₂ | 382 | 515 | 0.60 | [3] |

Table 2: Solvent Effects on the Photophysical Properties of 4'-(p-dimethylaminophenyl)-2,2':6',2''-terpyridine.

| Solvent | Dielectric Constant (ε) | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_f) | Reference |

| Cyclohexane | 2.02 | 370 | 435 | 4380 | 0.85 | [3] |

| Dichloromethane | 8.93 | 382 | 515 | 7050 | 0.60 | [3] |

| Acetonitrile | 37.5 | 378 | 560 | 8890 | 0.05 | [3] |

Experimental Protocols

A comprehensive understanding of the photophysical properties of substituted terpyridines necessitates a suite of spectroscopic techniques. Below are detailed methodologies for the key experiments.

Synthesis of 4'-(Aryl)-2,2':6',2''-terpyridines via Kröhnke Condensation

The Kröhnke pyridine synthesis is a robust and widely used method for preparing 4'-substituted terpyridines.[7][8][9]

One-Pot Procedure:

-

Reactant Mixture: In a round-bottom flask, combine the substituted benzaldehyde (1.0 equivalent) and 2-acetylpyridine (2.2 equivalents).

-

Solvent and Base: Add a suitable solvent such as ethanol, followed by an aqueous solution of sodium hydroxide and ammonium acetate.

-

Reflux: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography.

-

Isolation: After cooling to room temperature, the product often precipitates. The solid is collected by vacuum filtration.

-

Purification: The crude product is washed with water and a cold solvent like ethanol. Further purification is achieved by recrystallization from a suitable solvent (e.g., ethanol, chloroform, or acetonitrile) to yield the pure 4'-(aryl)-2,2':6',2''-terpyridine.[2]

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths of maximum absorption (λ_abs) and the molar extinction coefficients (ε).

-

Sample Preparation: Prepare a stock solution of the terpyridine derivative in a spectroscopic grade solvent (e.g., acetonitrile, dichloromethane) at a concentration of approximately 1 mM. From this stock solution, prepare a series of dilutions in the range of 1-10 µM.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorption spectrum of each dilution in a 1 cm path length quartz cuvette over a wavelength range of 200-800 nm. Use the pure solvent as a reference.

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_abs). To determine the molar extinction coefficient (ε), plot absorbance versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the linear fit is the molar extinction coefficient.

Steady-State Fluorescence Spectroscopy

This technique provides information on the emission properties, including the emission maximum (λ_em) and the fluorescence quantum yield (Φ_f).

-

Sample Preparation: Prepare dilute solutions of the sample with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Instrumentation: Use a calibrated spectrofluorometer.

-

Measurement: Excite the sample at or near its absorption maximum and record the emission spectrum. The emission and excitation slits should be kept narrow to ensure good spectral resolution.

-

Quantum Yield Determination (Relative Method): The fluorescence quantum yield can be determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.546). The quantum yield of the sample (Φ_s) is calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Time-Resolved Fluorescence Spectroscopy

This technique is employed to measure the excited-state lifetime (τ) of the fluorescent species.

-

Instrumentation: A time-correlated single-photon counting (TCSPC) system is commonly used.[10][11][12][13] This setup includes a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sensitive detector (e.g., a microchannel plate photomultiplier tube or a single-photon avalanche diode), and timing electronics.

-

Measurement: The sample is excited by the pulsed light source, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated at a high repetition rate to build up a histogram of photon arrival times.

-

Data Analysis: The resulting decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s). The quality of the fit is assessed by statistical parameters such as chi-squared (χ²).

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and photophysical characterization of electron-donating group substituted terpyridines.

Signaling Pathway: Terpyridine-Based Chemosensor

Electron-donating group substituted terpyridines can act as fluorescent chemosensors. The binding of a metal ion to the terpyridine moiety can modulate the intramolecular charge transfer process, leading to a change in the fluorescence output.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Phenyl-substituted 2,2′:6′,2″-terpyridine as a new series of fluorescent compounds—their photophysical properties and fluorescence tuning - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Effect of solvents on the photophysical properties of substituted imidazonaphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. mdpi.com [mdpi.com]

- 8. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. picoquant.com [picoquant.com]

- 11. ridl.cfd.rit.edu [ridl.cfd.rit.edu]

- 12. becker-hickl.com [becker-hickl.com]

- 13. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

A Technical Guide to the Electrochemical Properties of 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine and its Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electrochemical characteristics of the versatile ligand 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine and its coordination complexes. This document summarizes key electrochemical data, details the experimental protocols for its characterization, and visualizes the typical workflow involved in such studies.

Core Electrochemical Properties

The electrochemical behavior of 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine and its metal complexes is pivotal to their application in diverse fields such as catalysis, molecular electronics, and medicinal chemistry. The introduction of the electron-donating methoxyphenyl group at the 4'-position of the terpyridine core significantly influences the electronic properties and, consequently, the redox potentials of both the free ligand and its metallic complexes.

Ligand Redox Behavior

The free 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine ligand undergoes reduction at negative potentials. The electron-donating nature of the methoxy group makes this reduction slightly more difficult compared to unsubstituted terpyridine.

Metal Complex Redox Behavior

Upon coordination to a metal center, the electrochemical properties of the system are a combination of metal-centered and ligand-centered redox processes. The specific potentials of these processes are dependent on the nature of the central metal ion. Generally, oxidation is a metal-centered event, while reduction is ligand-centered.

Data Presentation

The following tables summarize the available quantitative electrochemical data for 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine and its metal complexes. All potentials are referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, a standard internal reference in non-aqueous electrochemistry.

| Compound | Redox Process | E½ (V vs. Fc/Fc⁺) | Solvent | Supporting Electrolyte |

| 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine | Ligand Reduction | -2.677 | Acetonitrile | 0.1 M TBAPF₆ |

| [Fe(4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine)₂]²⁺ | Fe(II)/Fe(III) | Data not found | - | - |

| Ligand Reduction 1 | Data not found | - | - | |

| Ligand Reduction 2 | Data not found | - | - | |

| [Co(4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine)₂]²⁺ | Co(II)/Co(III) | Data not found | - | - |

| Co(II)/Co(I) | Data not found | - | - | |

| Ligand Reduction | Data not found | - | - | |

| [Ru(mttpy)(MeOPhttpy)]²⁺ | Ru(II)/Ru(III) | Data not found | - | - |

| Ligand Reduction | Data not found | - | - |

Note: While the synthesis and general redox activity of the Fe(II), Co(II), and Ru(II) complexes have been reported, specific quantitative redox potential values were not available in the reviewed literature. "mttpy" refers to 4′-(4-methacryloyloxymethylphenyl)-2,2′:6′,2″-terpyridine and "MeOPhttpy" refers to 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine.

Experimental Protocols

The primary technique for investigating the electrochemical properties of these compounds is cyclic voltammetry (CV). Below is a detailed, representative protocol for conducting such an experiment.

Materials and Equipment

-

Working Electrode: Glassy carbon electrode

-

Counter Electrode: Platinum wire

-

Reference Electrode: Silver wire or Ag/AgCl electrode

-

Electrochemical Cell: A three-electrode cell

-

Potentiostat: A suitable potentiostat capable of performing cyclic voltammetry

-

Inert Gas: High-purity argon or nitrogen

-

Solvent: Acetonitrile (HPLC or spectroscopic grade)

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆)

-

Analyte: 1-2 mM solution of the 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine ligand or its metal complex

-

Internal Standard: Ferrocene

Procedure

-

Electrode Preparation:

-

Polish the glassy carbon working electrode to a mirror finish using alumina slurry on a polishing pad.

-

Rinse the polished electrode thoroughly with deionized water and then with the solvent (acetonitrile).

-

Dry the electrode completely.

-

-

Electrochemical Cell Setup:

-

Assemble the three-electrode cell with the working, counter, and reference electrodes.

-

Add the desired volume of the supporting electrolyte solution (0.1 M TBAPF₆ in acetonitrile) to the cell.

-

-

Deoxygenation:

-

Purge the electrolyte solution with the inert gas (argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution throughout the experiment.

-

-

Background Scan:

-

Record a cyclic voltammogram of the supporting electrolyte solution alone to establish the potential window and to ensure the absence of any interfering redox processes.

-

-

Analyte Measurement:

-

Add the analyte (the terpyridine ligand or its metal complex) to the cell to achieve the desired concentration (e.g., 1-2 mM).

-

Allow the solution to mix thoroughly.

-

Record the cyclic voltammogram of the analyte over the desired potential range. The scan rate can be varied (e.g., from 50 mV/s to 500 mV/s) to investigate the nature of the redox processes.

-

-

Internal Referencing:

-

After recording the voltammogram of the analyte, add a small amount of ferrocene to the solution.

-

Record another cyclic voltammogram to determine the position of the Fc/Fc⁺ redox couple.

-

Data Analysis

-

Determine the half-wave potentials (E½) for each reversible redox couple from the cyclic voltammogram. The E½ is calculated as the average of the anodic (Epa) and cathodic (Epc) peak potentials.

-

Reference the measured potentials to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple by setting the E½ of the Fc/Fc⁺ couple to 0 V.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and electrochemical characterization of metal complexes of 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine.

The Methoxy Group's Influence on Terpyridine Ligand Electronic Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The electronic properties of 2,2':6',2''-terpyridine (tpy), a tridentate heterocyclic ligand, are fundamental to its widespread use in coordination chemistry, materials science, and drug development. The strategic functionalization of the terpyridine core, particularly at the 4'-position, allows for the fine-tuning of these properties. This technical guide provides an in-depth analysis of the effects of introducing a methoxy group (-OCH₃) at the 4'-position of the terpyridine scaffold. The methoxy group, a potent electron-donating group, significantly alters the electronic structure of the ligand, which in turn modulates the photophysical and electrochemical characteristics of both the free ligand and its corresponding metal complexes. This guide summarizes key quantitative data, details relevant experimental and computational protocols, and provides visual representations of the underlying principles and workflows.

Introduction

Terpyridine and its derivatives are of significant interest due to their strong and versatile coordination to a wide range of metal ions. The resulting metal complexes exhibit rich photophysical and electrochemical behaviors, making them suitable for applications such as in catalysis, light-emitting devices, and as therapeutic agents. The electronic nature of the terpyridine ligand plays a crucial role in determining the properties of these complexes.

The introduction of an electron-donating group, such as a methoxy group, at the 4'-position of the central pyridine ring increases the electron density of the terpyridine system. This perturbation of the electronic structure has predictable and tunable consequences on the ligand's absorption and emission of light, its redox behavior, and the energy levels of its frontier molecular orbitals. Understanding these effects is paramount for the rational design of terpyridine-based molecules with desired functionalities.

Electronic Effects of the Methoxy Group

The methoxy group is an electron-donating group through resonance (mesomeric effect) and weakly electron-withdrawing through induction. In the context of the 4'-position of terpyridine, the resonance effect dominates, leading to an overall increase in electron density within the π-system of the ligand.

Figure 1. Logical flow diagram illustrating the electronic effects of a methoxy substituent on the terpyridine core.

Data Presentation

The following tables summarize the key photophysical, electrochemical, and computational data comparing unsubstituted 2,2':6',2''-terpyridine with 4'-methoxy-2,2':6',2''-terpyridine. Data for metal complexes are included to illustrate the downstream effects of ligand modification.

Table 1: Photophysical Properties

| Compound | λabs (nm) | Molar Extinction Coefficient (ε, M-1cm-1) | λem (nm) | Solvent | Reference |

| 2,2':6',2''-terpyridine | ~280, ~305 | Not specified | ~350-400 | Various | [1] |

| 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine | Not specified | Not specified | 429 | Not specified | [1] |

| --INVALID-LINK--2 | Not specified | Not specified | Not specified | Not specified | [2] |

Note: Direct comparison of molar extinction coefficients and quantum yields for the free ligands is limited in the literature. The emission of many terpyridine transition metal complexes is often quenched.

Table 2: Electrochemical Properties

| Compound/Complex | Redox Couple | E1/2 (V vs. Fc/Fc+) | Solvent | Supporting Electrolyte | Reference |

| 4'-Chloro-2,2':6',2''-terpyridine (for comparison) | Ligand Reduction | -2.299 | Acetonitrile | 0.1 M TBAPF6 | [3] |

| 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine | Ligand Reduction | -2.677 | Acetonitrile | 0.1 M TBAPF6 | [3] |

| [Os(tpy)2]2+ with electron-donating groups | Os(III)/Os(II) | Lower positive potential | Acetonitrile | Not specified | [2] |

| [Os(tpy)2]2+ with electron-withdrawing groups | Os(III)/Os(II) | Higher positive potential | Acetonitrile | Not specified | [2] |

Table 3: Computational Data (DFT)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Computational Method | Reference |

| General Trend for Electron-Donating Group | Increased (Destabilized) | Slightly Increased | Decreased | DFT | General Knowledge |

| Methoxy-substituted aniline (as a model) | -5.44 | -0.68 | 4.76 | B3LYP/6-311++G(d,p) | [4] |

| Unsubstituted Aniline (as a model) | -5.71 | -0.54 | 5.17 | B3LYP/6-311++G(d,p) | [4] |

Experimental Protocols

Synthesis of 4'-Methoxy-2,2':6',2''-terpyridine

A common and effective method for the synthesis of 4'-substituted terpyridines is the Kröhnke condensation.

Figure 2. General workflow for the synthesis of 4'-methoxy-2,2':6',2''-terpyridine via the Kröhnke condensation.

Detailed Methodology:

-

Reaction Setup: To a solution of 2-acetylpyridine (2.0 equivalents) in methanol, add 4-methoxybenzaldehyde (1.0 equivalent).

-

Base and Ammonia Addition: Add potassium hydroxide pellets followed by an aqueous ammonia solution.

-

Reflux: Heat the reaction mixture to reflux for several hours.

-

Isolation: Upon cooling, the product precipitates out of solution.

-

Purification: Collect the solid by filtration and recrystallize from a suitable solvent, such as ethanol, to yield the pure 4'-methoxy-2,2':6',2''-terpyridine.[1]

UV-Visible Absorption and Fluorescence Spectroscopy

Methodology:

-

Sample Preparation: Prepare stock solutions of the terpyridine ligands in a spectroscopic grade solvent (e.g., acetonitrile or chloroform) at a concentration of approximately 10-3 M. Prepare a series of dilutions from the stock solution to find an optimal concentration for absorbance measurements (typically in the 10-5 to 10-6 M range).

-

UV-Vis Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a wavelength range of 200-800 nm. Use a quartz cuvette with a 1 cm path length. A reference cuvette containing only the solvent is used for baseline correction.

-

Fluorescence Measurement: For emission spectra, use a dilute solution (absorbance < 0.1 at the excitation wavelength) to avoid inner-filter effects. Excite the sample at a wavelength of maximum absorption (determined from the UV-Vis spectrum). Record the emission spectrum at longer wavelengths than the excitation wavelength.

Cyclic Voltammetry

Figure 3. A typical workflow for cyclic voltammetry experiments on terpyridine derivatives.

Methodology:

-

Electrochemical Cell: Use a standard three-electrode cell containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

-

Solution Preparation: Dissolve the terpyridine derivative in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) to ensure conductivity.

-

Degassing: Purge the solution with an inert gas, such as argon or nitrogen, for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Data Acquisition: Connect the electrodes to a potentiostat and record the cyclic voltammogram by sweeping the potential over a defined range. Multiple scan rates are often used to assess the reversibility of the redox processes.

-

Data Analysis: Determine the anodic (Epa) and cathodic (Epc) peak potentials. For reversible processes, the half-wave potential (E1/2) is calculated as the average of Epa and Epc. If necessary, an internal standard such as ferrocene/ferrocenium (Fc/Fc+) can be added for potential referencing.[3]

Computational Details (Density Functional Theory)

Methodology:

-

Geometry Optimization: The molecular structures of the terpyridine ligands are optimized using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or larger).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies).

-

Frontier Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized structures. The HOMO-LUMO energy gap is then determined.

-

Software: These calculations are typically performed using computational chemistry software packages such as Gaussian, ORCA, or ADF.

Conclusion

The introduction of a methoxy group at the 4'-position of the 2,2':6',2''-terpyridine ligand has a pronounced and predictable effect on its electronic structure. As an electron-donating group, it increases the energy of the HOMO, leading to a smaller HOMO-LUMO gap. This, in turn, results in a bathochromic shift in the absorption spectrum and a lower oxidation potential. These modifications are crucial for the design of novel terpyridine-based metal complexes with tailored photophysical and electrochemical properties for a wide array of applications in research and development. The experimental and computational protocols outlined in this guide provide a framework for the synthesis, characterization, and theoretical understanding of these important molecules.

References

- 1. Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization and electrochemistry of 4′-functionalized 2,2′:6′,2″-terpyridine ruthenium(ii) complexes and their biological activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

Literature review of 4'-aryl-2,2':6',2''-terpyridine derivatives.

An In-Depth Technical Guide to 4'-Aryl-2,2':6',2''-terpyridine Derivatives: Synthesis, Properties, and Therapeutic Applications

Introduction

The tridentate ligand 2,2':6',2''-terpyridine (tpy) has become a cornerstone in the fields of coordination chemistry, materials science, and medicinal chemistry.[1][2] Its ability to form stable complexes with a vast array of transition metals is due to the thermodynamic chelate effect and the σ-donor/π-acceptor character of its dative M-N pyridine bonds.[2] Among the numerous derivatives, those functionalized at the 4'-position of the central pyridine ring are of particular interest.[2] The introduction of an aryl group at this position (4'-aryl-2,2':6',2''-terpyridine) provides a strategic handle to modulate the electronic, photophysical, and biological properties of the ligand and its corresponding metal complexes.[2][3]

This technical guide provides a comprehensive literature review of 4'-aryl-2,2':6',2''-terpyridine derivatives for researchers, scientists, and drug development professionals. It covers their synthesis, photophysical characteristics, and burgeoning applications as therapeutic agents, with a strong focus on their anticancer properties.

Synthesis of 4'-Aryl-2,2':6',2''-terpyridine Derivatives

The most prevalent and efficient method for synthesizing 4'-aryl-substituted terpyridines is the Kröhnke synthesis.[4][5][6] This reaction involves the condensation of a substituted aryl aldehyde with two equivalents of 2-acetylpyridine in the presence of a base (like potassium hydroxide) and an ammonia source.[4][6] This one-pot, two-step methodology is valued for its simplicity and effectiveness in producing a wide range of structurally diverse terpyridine derivatives.[2] Variations of this method, including the classical route involving an enone (chalcone) intermediate, are also widely used.[5]

Caption: General workflow for the Kröhnke synthesis of 4'-aryl-2,2':6',2''-terpyridines.

Experimental Protocol: Kröhnke Synthesis

The following is a representative experimental protocol for the synthesis of 4'-aryl-substituted 2,2':6',2''-terpyridine ligands, based on procedures described in the literature.[4][6]

-

Reactant Mixture: To a solution of 2-acetylpyridine (2.43 g, 20.0 mmol) in methanol (20 ml), add the desired substituted aryl aldehyde (10.0 mmol).

-

Addition of Base and Ammonia: Add potassium hydroxide (KOH) pellets (1.54 g, 24 mmol) to the mixture, followed by a 35% aqueous ammonia solution (40.0 ml).

-

Reaction: The reaction mixture is refluxed for a period of 4–6 hours.

-

Isolation: After cooling, the crude product precipitates. It is then filtered and washed with water and cold ethanol.[1]

-

Purification: The crude product is purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure terpyridine ligand.[1][4]

Data Presentation: Synthesis Yields

The versatility of the Kröhnke synthesis allows for the preparation of a wide range of derivatives with varying yields depending on the nature of the aryl substituent.

| Ligand Designation | 4'-Aryl Substituent | Yield (%) | Reference |

| L4 | 4-Methoxyphenyl | 62% | [6] |

| L7 | 4-Trifluoromethylphenyl | 68% | [4][6] |

| L8 | 3-Nitrophenyl | 75% | [6] |

| L9 | 4-Nitrophenyl | 70% | [4] |

| bitpy | 1H-Benzimidazol-2-yl | 82% | [1] |

Physicochemical and Photophysical Properties

4'-Aryl-2,2':6',2''-terpyridine derivatives exhibit interesting electronic and optical properties that can be systematically tuned by altering the substituent on the 4'-aryl ring.[7] Their UV-Vis absorption spectra typically show intense bands in the UV region, corresponding to π–π* transitions of the terpyridine core.[7][8] The introduction of electron-donating or π-conjugated groups can shift these absorption bands and influence the ligand's fluorescence properties.[8][9]

Metal complexation significantly alters these properties. The chelation of a metal ion enhances the electron-withdrawing character of the terpyridine moiety, often leading to new charge-transfer bands in the visible region, such as metal-to-ligand charge transfer (MLCT) or intraligand charge transfer (ILCT) transitions.[10][11]

Data Presentation: Photophysical Properties

The following table summarizes the key photophysical data for several representative 4'-aryl-terpyridine ligands dissolved in chloroform (CHCl₃).

| Ligand Designation | 4'-Aryl Substituent | Absorption λmax (nm) | Emission λem (nm) | Reference |

| L4 | 4-Methoxyphenyl | 248 | 371, 746, 855 | [6] |

| L7 | 4-Trifluoromethylphenyl | 234 | 345, 723, 852 | [4][6] |

| L8 | 3-Nitrophenyl | 253 | 361, 723, 849 | [6] |

| L9 | 4-Nitrophenyl | 247 | 403, 720, 851 | [4] |

Applications in Drug Development and Medicinal Chemistry

Both free terpyridine ligands and their transition metal complexes have garnered significant attention as potential therapeutic agents, particularly for their anticancer properties.[1][12][13] The planar structure of the terpyridine ligand facilitates noncovalent interactions with DNA, such as π-stacking with base pairs, while metal complexes can bind covalently.[14]

A primary mechanism of action for many of these compounds is the induction of cellular redox stress.[12] Cancer cells, which often have a compromised antioxidant system, are particularly vulnerable to increases in intracellular reactive oxygen species (ROS).[12] This ROS generation can trigger downstream signaling pathways leading to cell cycle arrest, apoptosis, and autophagy.[12][14][15][16]

Caption: Proposed mechanism for the anticancer activity of 4'-aryl-terpyridine derivatives.

Antiproliferative Activity

A significant body of research demonstrates the potent antiproliferative activity of these compounds against various cancer cell lines.[12] Interestingly, in many cases, the free ligand exhibits cytotoxicity comparable to, or even exceeding, its metal complexes, challenging the traditional view that complexation is essential for activity.[13][16] For instance, a lipophilic terpyridine derivative showed nanomolar IC₅₀ values against the MCF-7 breast cancer cell line.[16]

Metal complexes with gold(III), platinum(II), manganese(II), copper(II), and ruthenium(II) have been extensively studied.[14][15][17][18] The choice of metal and the aryl substituent on the terpyridine can fine-tune the compound's selectivity and potency.[14][15] For example, introducing methoxy groups to the phenyl substituent of terpyridine was found to enhance the cytotoxic activity of its Au(III) and Pt(II) complexes against colorectal carcinoma cells.[15] Similarly, novel platinum(II) complexes have shown antiproliferative effects greater than the clinical drug cisplatin in certain cancer cell lines.[18]

Data Presentation: In Vitro Anticancer Activity

The table below presents a selection of IC₅₀ values, which represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

| Compound / Complex | Cancer Cell Line | IC₅₀ (µM) | Reference |

| tmp-terpy (Ligand) | HCT116 (Colorectal) | > 50 | [15] |

| --INVALID-LINK--₂ | HCT116 (Colorectal) | 0.28 | [15] |

| --INVALID-LINK-- | HCT116 (Colorectal) | 1.25 | [15] |

| 4'-(1-decyl-2,3-triazol-4-yl)phenyl-tpy | MCF-7 (Breast) | 0.04 | [16] |

| --INVALID-LINK--₂ | HCT116DoxR (Resistant Colorectal) | 0.16 | [10] |

| --INVALID-LINK--₂ | HCT116DoxR (Resistant Colorectal) | 0.15 | [10] |

| [Pt(TpyNH₂)Cl]Cl | A2780 (Ovarian) | 0.40 | [18] |

| Cisplatin | A2780 (Ovarian) | 0.77 | [18] |

Conclusion and Future Outlook

4'-Aryl-2,2':6',2''-terpyridine derivatives represent a versatile and highly tunable class of compounds with significant potential in medicinal chemistry. The ease of their synthesis via methods like the Kröhnke reaction allows for extensive structural modification, enabling the fine-tuning of their photophysical and biological properties. Research has firmly established their promise as anticancer agents, acting through mechanisms such as ROS generation and the induction of programmed cell death.

Future research will likely focus on several key areas:

-

Rational Drug Design: Leveraging computational tools to predict the properties of novel derivatives and guide synthetic efforts.[19]

-

Targeted Delivery: Incorporating biomolecules or targeting moieties to improve selectivity for cancer cells and reduce off-target toxicity.[18]

-

Combination Therapies: Investigating the synergistic effects of terpyridine-based compounds with existing chemotherapeutic agents.[15]

-

Expanding Therapeutic Applications: Exploring the potential of these compounds against other diseases, leveraging their strong metal-chelating properties.

The continued exploration of 4'-aryl-2,2':6',2''-terpyridines and their metal complexes holds great promise for the development of the next generation of therapeutic agents.

References

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. mdpi.com [mdpi.com]

- 6. Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Synthesis and photophysical properties of some 6,6″-functionalized terpyridine derivatives | Semantic Scholar [semanticscholar.org]

- 8. repositorium.uminho.pt [repositorium.uminho.pt]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. New derivatives of 4'-phenyl-2,2':6',2″-terpyridine as promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Copper(II) Complexes with 2,2′:6′,2″-Terpyridine Derivatives Displaying Dimeric Dichloro−μ–Bridged Crystal Structure: Biological Activities from 2D and 3D Tumor Spheroids to In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Anticancer activity of 4'-phenyl-2,2':6',2″-terpyridines - behind the metal complexation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis, characterization and electrochemistry of 4′-functionalized 2,2′:6′,2″-terpyridine ruthenium(ii) complexes and their biological activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. Fine-Tuning Metal and Ligand-Centered Redox Potentials of Homoleptic Bis-Terpyridine Complexes with 4'-Aryl Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 4'-(4-methoxyphenyl)-terpyridine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 4'-(4-methoxyphenyl)-terpyridine, a key intermediate in various fields of chemical research and development. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its behavior in common organic solvents and standardized protocols for solubility determination.

Core Executive Summary

4'-(4-methoxyphenyl)-terpyridine is a white to yellowish crystalline powder with established applications as a ligand in coordination chemistry and as a precursor for functional materials and pharmaceutical compounds.[1] While precise quantitative solubility data is not extensively published, a qualitative understanding of its solubility is crucial for its application in synthesis, purification, and formulation. This guide synthesizes available information and provides a robust experimental framework for researchers to determine its solubility for their specific applications.

Qualitative Solubility Profile

Based on available literature and chemical supplier information, the solubility of 4'-(4-methoxyphenyl)-terpyridine can be summarized as follows. The compound is generally soluble in several common organic solvents but exhibits poor solubility in water.[1][2] Synthesis and purification procedures often leverage its differential solubility in various solvents, particularly its temperature-dependent solubility in alcohols.

| Solvent | Qualitative Solubility | Remarks |

| Water | Insoluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |

| Dichloromethane (DCM) | Soluble | [2] |

| Chloroform | Soluble | Recrystallization has been performed from a chloroform-methanol mixture.[3] |

| Ethanol | Soluble | Purification is often carried out using ethanol.[4] It is also noted to be slightly soluble in ethanol.[2] Synthesis protocols mention washing the compound with cold ethanol, suggesting lower solubility at reduced temperatures.[5] Recrystallization from an ethanol-water mixture has also been reported, indicating temperature-dependent solubility.[5] |

| Methanol | Soluble | Used as a co-solvent with chloroform for recrystallization.[3] A related compound, 4'-(2-Methoxyphenyl)-2,2':6',2''-terpyridine, has been recrystallized from methanol.[6] |

Experimental Protocol for Solubility Determination

To ascertain the quantitative solubility of 4'-(4-methoxyphenyl)-terpyridine in a specific solvent, the following experimental protocol, based on the widely accepted shake-flask method, is recommended.

I. Materials and Equipment

-

4'-(4-methoxyphenyl)-terpyridine (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

II. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4'-(4-methoxyphenyl)-terpyridine to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Quantification:

-

Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of 4'-(4-methoxyphenyl)-terpyridine.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility of 4'-(4-methoxyphenyl)-terpyridine in the chosen solvent at the specified temperature using the following formula:

Solubility (g/L) = (Concentration from analysis) x (Dilution factor)

-

Workflow for Solubility Determination

The logical flow of the experimental protocol for determining the solubility of a compound can be visualized as follows:

Caption: Workflow for experimental solubility determination.

Conclusion

While quantitative solubility data for 4'-(4-methoxyphenyl)-terpyridine remains to be extensively documented in publicly available literature, this guide provides a solid foundation based on qualitative observations from synthesis and purification processes. For researchers requiring precise solubility values, the detailed experimental protocol outlined herein offers a standardized and reliable method. Adherence to this protocol will enable the generation of accurate and reproducible solubility data, which is indispensable for the effective utilization of 4'-(4-methoxyphenyl)-terpyridine in diverse scientific and industrial applications.

References

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. mdpi.com [mdpi.com]

- 4. A convenient method for synthesis of terpyridines via a cooperative vinylogous anomeric based oxidation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04461J [pubs.rsc.org]

- 5. 4'-(4-METHOXYPHENYL)-2,2':6',2''-TERPYRIDINE | 13104-56-8 [chemicalbook.com]

- 6. 4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of Ruthenium(II) Complexes with 4'-(4-methoxyphenyl)-terpyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of Ruthenium(II) complexes featuring the 4'-(4-methoxyphenyl)-terpyridine ligand. The information is tailored for professionals in chemical synthesis, cancer research, and drug development, offering detailed experimental protocols and insights into the biological evaluation of these promising metallodrug candidates.

Introduction

Ruthenium(II) polypyridyl complexes, particularly those incorporating terpyridine ligands, have garnered significant attention in medicinal chemistry. Their unique photophysical and electrochemical properties, coupled with their potential to overcome resistance to traditional platinum-based anticancer drugs, make them a compelling class of compounds for therapeutic development. The 4'-(4-methoxyphenyl)-terpyridine ligand, with its electron-donating methoxy group, can be utilized to fine-tune the electronic properties and biological activity of the resulting ruthenium complex. These complexes often exhibit potent cytotoxicity against various cancer cell lines, inducing cell death through mechanisms such as apoptosis.

Synthesis of Ru(4'-(4-methoxyphenyl)terpyridine)₂₂

A general and efficient method for the synthesis of homoleptic bis(terpyridine) Ruthenium(II) complexes involves the reaction of the terpyridine ligand with a ruthenium salt under microwave irradiation. This method significantly reduces reaction times compared to conventional heating.

Experimental Protocol: Synthesis of the Homoleptic Complex

A suspension of RuCl₃·xH₂O (1 equivalent) and 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine (2 equivalents) in ethanol is degassed with argon. The mixture is then subjected to microwave irradiation. Following the reaction, an excess of ammonium hexafluorophosphate (NH₄PF₆) is added to precipitate the crude product. Purification is typically achieved by column chromatography.

Diagram of the Synthesis Workflow

Caption: General workflow for the synthesis of the homoleptic Ruthenium(II) complex.

Characterization Data

The synthesized complex can be characterized using various spectroscopic and electrochemical techniques. Below is a table summarizing typical data obtained for similar Ru(II) bis(terpyridine) complexes.

| Parameter | Method | Expected Data |

| Identity & Purity | ||

| Mass Spectrometry | ESI-MS | Molecular ion peak corresponding to [M - PF₆]⁺ and/or [M - 2PF₆]²⁺ |

| Elemental Analysis | CHN Analysis | Calculated and found values for Carbon, Hydrogen, and Nitrogen should be in close agreement (within ±0.4%). |

| Structural Analysis | ||

| ¹H NMR | (CD₃CN) | Complex pattern of signals in the aromatic region (7.0-9.0 ppm). Protons on the terpyridine ligands will show characteristic shifts upon coordination to the Ruthenium center. |

| ¹³C NMR | (CD₃CN) | Resonances corresponding to the carbon atoms of the terpyridine and methoxyphenyl groups. |

| Photophysical Properties | ||

| UV-Vis Absorption | Acetonitrile | Intense ligand-centered (π-π*) transitions in the UV region and a broad, less intense metal-to-ligand charge transfer (MLCT) band in the visible region (~450-550 nm).[1] |

| Emission | Acetonitrile (deaerated) | Luminescence in the red region of the spectrum (~650-750 nm) upon excitation of the MLCT band.[1] |

| Electrochemical Properties | ||

| Cyclic Voltammetry | Acetonitrile, TBAPF₆ | A reversible one-electron oxidation wave corresponding to the Ru(II)/Ru(III) couple and one or more reversible reduction waves associated with the terpyridine ligands.[2] |

Application in Cancer Research: Cytotoxicity and Mechanism of Action

Ruthenium(II) terpyridine complexes have shown significant promise as anticancer agents. Their mechanism of action often involves the induction of apoptosis, a form of programmed cell death, in cancer cells.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][4]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the Ruthenium(II) complex and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Diagram of the MTT Assay Workflow

Caption: Workflow for determining the in vitro cytotoxicity using the MTT assay.

Proposed Signaling Pathway for Apoptosis Induction

Ruthenium(II) terpyridine complexes can induce apoptosis through the mitochondrial (intrinsic) pathway.[5][6] This process involves the permeabilization of the mitochondrial outer membrane and the subsequent activation of a caspase cascade.

Diagram of the Apoptosis Signaling Pathway

Caption: Proposed mitochondrial pathway of apoptosis induced by the Ru(II) complex.

Conclusion

The synthesis of Ruthenium(II) complexes with 4'-(4-methoxyphenyl)-terpyridine offers a versatile platform for the development of novel anticancer agents. The protocols and data presented herein provide a foundation for researchers to synthesize, characterize, and evaluate the biological activity of these promising compounds. Further investigation into their detailed mechanisms of action, cellular uptake, and in vivo efficacy will be crucial for their translation into clinical applications.

References

- 1. Lysosome Targeting Bis-terpyridine Ruthenium(II) Complexes: Photophysical Properties and In Vitro Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]